

# Preclinical Profile of Dirozalkib (XZP-3621): A Novel Dual ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Dirozalkib** (XZP-3621) is a next-generation, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, **Dirozalkib** has been engineered to address acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system.[3] Preclinical data have demonstrated its potent and selective inhibitory activity, leading to anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the preclinical studies of **Dirozalkib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

#### **Mechanism of Action**

**Dirozalkib** functions as a potent, ATP-competitive inhibitor of ALK and ROS1 receptor tyrosine kinases.[1] The binding of **Dirozalkib** to the kinase domain of these receptors blocks their downstream signaling pathways, which are crucial for cell growth, proliferation, and survival in tumors harboring ALK or ROS1 rearrangements.[1] The inhibition of these pathways ultimately leads to the suppression of tumor growth.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Dirozalkib's mechanism of action.

# In Vitro Efficacy Kinase Inhibition

Dirozalkib has demonstrated potent inhibitory activity against ALK.

| Target                                                         | IC50 (nM) |
|----------------------------------------------------------------|-----------|
| ALK                                                            | 0.9       |
| Table 1: In Vitro Kinase Inhibitory Activity of Dirozalkib.[4] |           |

## **Cellular Proliferation Assays**



The anti-proliferative effects of **Dirozalkib** were evaluated in various cancer cell lines harboring ALK rearrangements. The half-maximal inhibitory concentrations (IC50) were determined to assess the potency of the compound in a cellular context.

| Cancer Type                       | ALK Status                                                                      | IC50 (nM)                                                                                           |
|-----------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Non-Small Cell Lung<br>Cancer     | EML4-ALK                                                                        | 130.4                                                                                               |
| Anaplastic Large Cell<br>Lymphoma | NPM-ALK                                                                         | 0.71                                                                                                |
| Non-Small Cell Lung<br>Cancer     | EML4-ALK                                                                        | 15.11                                                                                               |
|                                   |                                                                                 |                                                                                                     |
|                                   | Non-Small Cell Lung Cancer  Anaplastic Large Cell Lymphoma  Non-Small Cell Lung | Non-Small Cell Lung Cancer  Anaplastic Large Cell Lymphoma  Non-Small Cell Lung  EML4-ALK  EML4-ALK |

## **In Vivo Efficacy**

While specific tumor growth inhibition percentages and detailed in vivo study results are not publicly available in peer-reviewed literature, company press releases indicate that **Dirozalkib** has shown superior efficacy in in vivo pharmacodynamic models compared to marketed drugs.

[1] It has also demonstrated strong inhibitory activity against drug-resistant mutations, including G1202R and I1171N, in preclinical models.[5]

#### **Pharmacokinetics**

Pharmacokinetic studies in rats have indicated that **Dirozalkib** has good bioavailability.

| Species | Dose (mg/kg, p.o.) | Bioavailability (%) |
|---------|--------------------|---------------------|
| Rat     | 3                  | 30-50               |

Table 3: Pharmacokinetic

Profile of Dirozalkib.



## **Safety and Toxicology**

Preclinical safety data suggests that **Dirozalkib** has a favorable safety profile with a higher safety window compared to first and second-generation ALK inhibitors.[1] In clinical trials, the main adverse reactions have been reported as grade 1-2 diarrhea and vomiting, with a reduced risk of pleural effusion and liver toxicity.[5]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of **Dirozalkib** are not extensively available in the public domain. The following are generalized protocols based on standard methodologies in the field.

## **In Vitro Kinase Assay**





Click to download full resolution via product page

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.



- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dirozalkib** against a specific kinase.
- Methodology: A recombinant kinase enzyme is incubated with a specific substrate and ATP
  in a reaction buffer. **Dirozalkib** is added at various concentrations. The kinase reaction is
  allowed to proceed for a defined period at a controlled temperature. The amount of
  phosphorylated substrate is then quantified using a detection method such as luminescence
  or fluorescence. The IC50 value is calculated by fitting the dose-response curve.

**Cell Proliferation Assay (MTS Assay)** 





Click to download full resolution via product page

Figure 3: Generalized workflow for a cell proliferation assay.



- Objective: To measure the inhibitory effect of **Dirozalkib** on the proliferation of cancer cell lines.
- Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of **Dirozalkib** and incubated for a period, typically 72 hours. After the incubation period, a tetrazolium salt solution (MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the cell culture medium. The quantity of formazan is measured by absorbance at 490 nm, which is directly proportional to the number of living cells. The IC50 value is determined from the dose-response curve.

## Conclusion

The available preclinical data for **Dirozalkib** (XZP-3621) indicates that it is a potent and selective dual inhibitor of ALK and ROS1 with promising activity against both treatment-naive and resistant cancer models. Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier suggest it could be a valuable therapeutic option for patients with ALK- or ROS1-positive malignancies, including those with central nervous system metastases. Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dirozalkib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. Xuan Fei Ning (dirozalkib) / Sihuan Pharmaceutical [delta.larvol.com]
- 4. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor Dirozalkib (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]



- 5. Innovent and Xuanzhu Enter into Clinical Trial Collaboration Investigating Combination Therapy of Sintilimab (PD-1 inhibitor) and A Novel ADC Candidate for Advanced Solid Tumors in China [prnewswire.com]
- To cite this document: BenchChem. [Preclinical Profile of Dirozalkib (XZP-3621): A Novel Dual ALK/ROS1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579624#preclinical-studies-of-dirozalkib-xzp-3621]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com